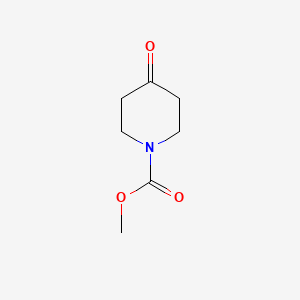

Methyl 4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEOMWYFJBSYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184071 | |

| Record name | Methyl 4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-54-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxopiperidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-Oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of methyl 4-oxopiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details established synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound, also known as 1-methoxycarbonyl-4-piperidone, is a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a carbamate, allows for a wide range of chemical transformations, making it a crucial component in the synthesis of complex nitrogen-containing heterocyclic compounds with diverse biological activities. The strategic placement of the reactive carbonyl group and the protected nitrogen atom enables selective modifications at various positions of the piperidine ring.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound and its ethyl ester analog, N-carbethoxy-4-piperidone. The most common approaches involve the N-acylation of a pre-existing 4-piperidone ring or a multi-step sequence involving a Dieckmann condensation.

Route 1: N-Acylation of 4-Piperidone Hydrochloride

A direct and high-yielding method for the synthesis of N-alkoxycarbonyl-4-piperidones involves the acylation of 4-piperidone hydrochloride with the appropriate chloroformate in the presence of a base. To synthesize the target methyl ester, methyl chloroformate would be used. The analogous reaction with ethyl chloroformate is well-documented.

Reaction Scheme:

Caption: N-Acylation of 4-Piperidone Hydrochloride.

Route 2: Synthesis from 1-Benzyl-4-piperidone

Another common strategy utilizes the readily available 1-benzyl-4-piperidone as a starting material. The benzyl group can be removed and replaced with a methoxycarbonyl group. A direct replacement can be achieved by reacting 1-benzyl-4-piperidone with methyl chloroformate.

Reaction Scheme:

Caption: Synthesis from 1-Benzyl-4-piperidone.

Route 3: Dieckmann Condensation Approach

A more classical approach for the construction of the 4-piperidone ring is the Dieckmann condensation. This intramolecular cyclization of a diester is a powerful method for forming five- and six-membered rings. The synthesis of N-substituted 4-piperidones via this route typically starts from a secondary amine and an acrylic ester.

Workflow Diagram:

Caption: Dieckmann Condensation Workflow.

Experimental Protocols

The following are detailed experimental procedures for key synthetic transformations.

Protocol 1: Synthesis of N-Carbethoxy-4-piperidone from Piperidin-4-one Hydrochloride

This protocol describes the synthesis of the ethyl ester analog, which can be adapted for the methyl ester by substituting ethyl chloroformate with methyl chloroformate.

Procedure:

-

A solution of piperidin-4-one hydrochloride (2.0 g, 14.7 mmol) in dichloromethane (DCM, 60 mL) is cooled to 0°C.

-

Triethylamine (5.15 mL, 36.75 mmol) is added, followed by the dropwise addition of ethyl chloroformate (1.59 mL, 16.6 mmol).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is then diluted with water.

-

The organic and aqueous layers are separated.

-

The organic layer is dried with anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield N-Carbethoxy-4-piperidone.[1]

Alternative Procedure:

-

To a solution of 4-piperidone monohydrate hydrochloride (5.19 g, 0.03 mol) in water (30 mL) at 0°C, a solution of NaOH (1.55 g, 0.04 mol) in water (10 mL) and ether (25 mL) is added.

-

Ethyl chloroformate (1.61 mL, 0.02 mol) is added dropwise over 5 minutes.

-

An additional portion of sodium hydroxide solution (1.41 g, 0.04 mol in 5 mL of water) and ethyl chloroformate (1.61 mL, 0.02 mol) are added simultaneously over 10 minutes at 0°C.

-

After stirring for 30 minutes at 0°C, the organic layer is separated.

-

The aqueous layer is extracted with ether (3 x 10 mL).

-

The combined organic extracts are dried over MgSO4 and concentrated under vacuum.

-

The crude product is purified by flash chromatography (petroleum ether/ether, 1:1) to give N-Carbethoxy-4-piperidone.[1]

Protocol 2: Synthesis of Ethyl 4-oxopiperidine-1-carboxylate from 1-Methyl-4-piperidone

This protocol demonstrates the conversion of an N-alkyl-4-piperidone to an N-alkoxycarbonyl-4-piperidone.

Procedure:

-

1-methyl-4-piperidone (10g, 88.4mmol) and sodium carbonate (0.94g, 8.8mmol) are added to 30mL of toluene.

-

The mixture is heated to 40-45°C.

-

Ethyl chloroformate (10.5g, 97.2mmol) is added dropwise over approximately 1 hour.

-

After the addition is complete, the reaction is heated to 80-85°C for 3 hours.

-

The reaction is cooled to room temperature, and 20mL of water is added.

-

The layers are separated, and the organic phase is washed once more with 20mL of water.

-

The organic solvent is concentrated under reduced pressure to yield ethyl 4-oxopiperidine-1-carboxylate.[2]

Data Presentation

The following tables summarize the quantitative data from the cited experimental protocols.

Table 1: Synthesis of N-Carbethoxy-4-piperidone from Piperidin-4-one Hydrochloride

| Method | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1 | Piperidin-4-one hydrochloride | Triethylamine, Ethyl chloroformate | DCM | 98% | [1] |

| 2 | 4-Piperidone monohydrate hydrochloride | NaOH, Ethyl chloroformate | Water/Ether | 58% | [1] |

Table 2: Synthesis of Ethyl 4-oxopiperidine-1-carboxylate from 1-Methyl-4-piperidone

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1-Methyl-4-piperidone | Sodium carbonate, Ethyl chloroformate | Toluene | 76% | [2] |

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes. The choice of a particular method will depend on the availability of starting materials, desired scale of the reaction, and purification capabilities. The N-acylation of 4-piperidone hydrochloride represents a highly efficient and direct approach. For laboratories with access to 1-benzyl-4-piperidone, a straightforward substitution reaction can be employed. The Dieckmann condensation provides a more fundamental approach to constructing the piperidone ring system, which can be advantageous for the synthesis of diverse analogs. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug discovery and development to synthesize this important chemical intermediate.

References

Methyl 4-oxopiperidine-1-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Methyl 4-oxopiperidine-1-carboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in modern medicinal chemistry and drug development. Its rigid piperidone core, functionalized with both a ketone and a methyl carbamate group, offers two distinct points for chemical modification, making it a versatile intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a pale-yellow to yellow-brown liquid at room temperature. Its stability is generally good under recommended storage conditions, though it is incompatible with strong oxidizing agents.[1] For long-term storage, refrigeration is recommended.

Data Summary

The key physical and chemical properties are summarized in the table below. Data for the closely related ethyl ester analog are provided for comparison where direct data for the methyl ester is unavailable.

| Property | Value | Source |

| IUPAC Name | methyl 4-oxo-1-piperidinecarboxylate | |

| CAS Number | 29976-54-3 | |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | |

| Density | 1.135 g/mL at 25 °C (for ethyl analog) | |

| Refractive Index | n20/D 1.475 (for ethyl analog) | |

| Solubility | Slightly soluble in water (predicted) | [1] |

| Storage | Refrigerator |

Spectroscopic Analysis

Detailed spectroscopic data provides confirmation of the molecular structure. While specific spectra for this exact compound are not publicly available, a theoretical analysis based on its functional groups allows for the prediction of its key spectroscopic features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester group. The eight protons on the piperidine ring would likely appear as two distinct multiplets or overlapping signals in the 2.0-4.0 ppm range, reflecting the different electronic environments adjacent to the ketone and the nitrogen atom.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display signals for all seven carbon atoms. Key diagnostic peaks include the ketone carbonyl carbon (C=O) around 205-210 ppm, the carbamate carbonyl carbon (N-C=O) around 155 ppm, and the methyl ester carbon (-OCH₃) around 52 ppm. The four methylene carbons of the piperidine ring would appear in the upfield region.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by the presence of two strong carbonyl stretching bands. The ketone C=O stretch is expected around 1720-1740 cm⁻¹, while the carbamate C=O stretch should appear at a slightly lower wavenumber, typically 1690-1710 cm⁻¹. Additional significant absorptions would include C-O and C-N stretching vibrations.[3][4]

-

Mass Spectrometry : In mass spectrometry, the compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 157.17. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Reactivity and Applications

The synthetic utility of this compound stems from its two primary reactive sites: the ketone at the C4 position and the N-carboxylate group. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly as a core scaffold for novel analgesics and other central nervous system agents.[5]

The ketone is susceptible to a variety of nucleophilic additions and related transformations:

-

Reduction : The ketone can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Reductive Amination : Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted 4-aminopiperidines, a common motif in pharmaceuticals.

-

Wittig Reaction : The ketone can be converted to an alkene via reaction with a phosphonium ylide.

-

Grignard/Organolithium Addition : Carbon-carbon bonds can be formed at the C4 position by adding organometallic reagents.

The N-methylcarbamate group serves as a protecting group for the piperidine nitrogen. It can be removed (deprotected) under acidic or basic hydrolysis conditions to yield the free secondary amine, which can then be further functionalized through acylation, alkylation, or arylation.

// Node definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ketone_rxn [label="Ketone Reactions\n(C4 Position)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; n_rxn [label="N-Carbamate Reactions\n(N1 Position)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Ketone reaction products alcohol [label="4-Hydroxypiperidine\n(Reduction)", fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="4-Aminopiperidine\n(Reductive Amination)", fillcolor="#FBBC05", fontcolor="#202124"]; alkene [label="4-Methylenepiperidine\n(Wittig Reaction)", fillcolor="#FBBC05", fontcolor="#202124"];

// N-Carbamate reaction product deprotected [label="4-Oxopiperidine\n(Deprotection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ketone_rxn [label=" ", color="#4285F4"]; start -> n_rxn [label=" ", color="#34A853"];

ketone_rxn -> alcohol [label="e.g., NaBH₄", color="#5F6368"]; ketone_rxn -> amine [label="R₂NH, NaBH(OAc)₃", color="#5F6368"]; ketone_rxn -> alkene [label="Ph₃P=CH₂", color="#5F6368"];

n_rxn -> deprotected [label="H⁺ or OH⁻", color="#5F6368"]; }

Caption: Key reactivity pathways of this compound.

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation of N-benzyl Protected Precursor

This protocol is a representative method adapted from general procedures for synthesizing 4-piperidone derivatives.[6]

-

Michael Addition: In a round-bottom flask, dissolve benzylamine (1.0 eq) and methyl acrylate (2.2 eq) in methanol. Stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure to yield the crude diester intermediate.

-

Dieckmann Condensation: Dissolve the crude diester in anhydrous toluene. Add sodium methoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar). Heat the mixture to reflux for 4-6 hours.

-

Workup and Decarboxylation: Cool the reaction to room temperature and quench by carefully adding aqueous HCl (6M) until the pH is acidic. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting intermediate is then heated in aqueous HCl (6M) to effect decarboxylation.

-

Deprotection and Carbamoylation: The benzyl group is removed via catalytic hydrogenation (H₂, Pd/C) to give 4-piperidone hydrochloride. The free base is obtained by neutralization. To a solution of 4-piperidone in a suitable solvent (e.g., DCM), add triethylamine (1.2 eq) followed by the dropwise addition of methyl chloroformate (1.1 eq) at 0 °C.

-

Purification: Allow the reaction to warm to room temperature. Wash the mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

// Node definitions start [label="Benzylamine +\nMethyl Acrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Addition\n(Methanol, RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diester [label="Crude Diester\nIntermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; dieckmann [label="Dieckmann Condensation\n(NaOMe, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decarb [label="Hydrolysis &\nDecarboxylation (HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotect [label="N-Debenzylation\n(H₂, Pd/C)", fillcolor="#FBBC05", fontcolor="#202124"]; carbamoylation [label="Carbamoylation\n(Methyl Chloroformate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="this compound", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> michael [color="#5F6368"]; michael -> diester [color="#5F6368"]; diester -> dieckmann [color="#5F6368"]; dieckmann -> decarb [color="#5F6368"]; decarb -> deprotect [color="#5F6368"]; deprotect -> carbamoylation [color="#5F6368"]; carbamoylation -> product [color="#5F6368"]; }

Caption: General workflow for the synthesis of the target compound.

Protocol 2: Reductive Amination

This protocol demonstrates a common application of the title compound.

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq) and acetic acid (1.1 eq).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 4-amino-piperidine derivative.

Safety and Handling

This compound is associated with specific health hazards and requires careful handling in a laboratory setting.

-

Hazard Identification : The compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood.[7][8]

-

Handling : Avoid contact with skin and eyes.[7] Do not breathe vapors or mist. After handling, wash hands and any exposed skin thoroughly.[9]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator.[7] Keep away from incompatible materials like strong oxidizing agents.[1][9]

-

First Aid :

-

If Swallowed : Rinse mouth and call a poison center or doctor immediately.[9]

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical attention.[9]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[9]

-

// Node definitions start_materials [label="Simple Starting\nMaterials\n(e.g., Benzylamine,\nMethyl Acrylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Key Intermediate\nMethyl 4-oxopiperidine-\n1-carboxylate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; pharma [label="Complex Pharmaceutical\nTargets\n(e.g., CNS Agents,\nAnalgesics)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edge definitions start_materials -> intermediate [label="Multi-step\nSynthesis", color="#34A853"]; intermediate -> pharma [label="Further\nFunctionalization", color="#EA4335"]; }

Caption: Role as a key intermediate in pharmaceutical synthesis.

References

- 1. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 7. zycz.cato-chem.com [zycz.cato-chem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Methyl 4-oxopiperidine-1-carboxylate spectroscopic data (NMR, IR, MS)

Spectroscopic Analysis of Piperidine Carboxylates: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of piperidine carboxylate derivatives, with a focus on the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for Methyl 4-oxopiperidine-1-carboxylate (CAS 29976-54-3) is not publicly available in reviewed spectral databases, this guide presents data for structurally related compounds to serve as a valuable reference. Furthermore, it outlines detailed experimental protocols for these spectroscopic methods and includes a workflow diagram for a comprehensive analytical approach.

Spectroscopic Data of Related Piperidine Carboxylates

Due to the absence of publicly available spectroscopic data for this compound, we present the data for two closely related analogues: tert-Butyl 4-oxopiperidine-1-carboxylate and Benzyl 4-oxopiperidine-1-carboxylate. These compounds share the core 4-oxopiperidine structure and differ in the ester group attached to the nitrogen atom. This information can be used to infer potential spectral characteristics of the target molecule.

¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| tert-Butyl 4-oxopiperidine-1-carboxylate | CDCl₃ | 3.68 | t, J = 6.2 Hz | 4H | -CH₂-N-CH₂- |

| 2.45 | t, J = 6.2 Hz | 4H | -CH₂-C(O)-CH₂- | ||

| 1.48 | s | 9H | -C(CH₃)₃ | ||

| Benzyl 4-oxopiperidine-1-carboxylate | CDCl₃ | 7.39 - 7.31 | m | 5H | Ar-H |

| 5.18 | s | 2H | -O-CH₂-Ar | ||

| 3.77 | t, J = 6.2 Hz | 4H | -CH₂-N-CH₂- | ||

| 2.50 | t, J = 6.2 Hz | 4H | -CH₂-C(O)-CH₂- |

¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| tert-Butyl 4-oxopiperidine-1-carboxylate | CDCl₃ | 207.1 | C=O |

| 154.2 | N-C(O)O | ||

| 80.1 | -C(CH₃)₃ | ||

| 45.4 | -CH₂-N-CH₂- | ||

| 40.9 | -CH₂-C(O)-CH₂- | ||

| 28.4 | -C(CH₃)₃ | ||

| Benzyl 4-oxopiperidine-1-carboxylate | CDCl₃ | 206.6 | C=O |

| 154.9 | N-C(O)O | ||

| 136.2 | Ar-C | ||

| 128.6 | Ar-CH | ||

| 128.2 | Ar-CH | ||

| 128.0 | Ar-CH | ||

| 67.8 | -O-CH₂-Ar | ||

| 45.3 | -CH₂-N-CH₂- | ||

| 40.9 | -CH₂-C(O)-CH₂- |

IR Spectroscopic Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| tert-Butyl 4-oxopiperidine-1-carboxylate | KBr Pellet | 2975 | C-H stretch (alkane) |

| 1718 | C=O stretch (ketone) | ||

| 1695 | C=O stretch (carbamate) | ||

| 1245 | C-N stretch | ||

| 1160 | C-O stretch |

Mass Spectrometry Data

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| tert-Butyl 4-oxopiperidine-1-carboxylate | ESI | 200.1 | C₁₀H₁₈NO₃ |

| Benzyl 4-oxopiperidine-1-carboxylate | ESI | 234.1 | C₁₃H₁₆NO₃ |

Experimental Protocols

The following sections detail standardized procedures for acquiring spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method for Solids):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method for Liquids):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet).

-

Place the sample in the instrument's sample holder and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition:

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization and maximal signal intensity.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

In-Depth Technical Guide on the Stability and Storage of Methyl 4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-oxopiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is critical for ensuring the integrity and purity of the compound throughout its lifecycle, from laboratory research to drug development and manufacturing.

Chemical Profile and Intrinsic Stability

This compound is a cyclic keto-ester featuring a carbamate functional group. Its stability is influenced by the inherent reactivity of both the β-keto ester and the N-alkoxycarbonyl moieties. As a β-keto ester, it is susceptible to hydrolysis and decarboxylation, particularly under acidic or basic conditions. The carbamate group, while generally more stable than an ester, can also undergo hydrolysis, especially at extreme pH values.

Key Structural Features Influencing Stability:

-

β-Keto Ester: Prone to enolization and subsequent reactions. The ester can be hydrolyzed, and the resulting β-keto acid is susceptible to decarboxylation.

-

N-Methoxycarbonyl Group (Carbamate): The nitrogen lone pair delocalization into the carbonyl group makes it less electrophilic and thus more resistant to nucleophilic attack compared to a simple ester. However, it is not completely inert and can be cleaved under harsh hydrolytic conditions.

-

Piperidine Ring: The saturated heterocyclic ring is generally stable but can be susceptible to oxidation at positions alpha to the nitrogen, although the presence of the electron-withdrawing carbamate group mitigates this to some extent.

Recommended Storage Conditions

To maintain the purity and prevent degradation of this compound, the following storage conditions are recommended based on information from various chemical suppliers.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerator (2-8 °C)[1] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). | To protect from moisture and atmospheric oxygen, which can promote hydrolysis and oxidation, respectively. |

| Light | Store in the dark or in an amber vial. | To prevent potential photodegradation, as recommended by ICH guideline Q1B for photostability testing of new drug substances. |

| Container | Chemically inert and tightly sealed container (e.g., glass). | To prevent leaching of impurities from the container and to maintain a controlled internal environment. |

Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. Based on the functional groups present in this compound and general chemical principles, the following degradation pathways are plausible under stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this molecule and is expected to be pH-dependent.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester moiety of the β-keto ester is susceptible to hydrolysis, leading to the formation of 4-oxopiperidine-1-carboxylic acid. This β-keto acid intermediate can then undergo decarboxylation to yield N-methoxycarbonyl-4-piperidone.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, saponification of the methyl ester will occur, forming the corresponding carboxylate salt. The carbamate bond is generally more resistant to basic hydrolysis than the ester.

Oxidative Degradation

Oxidation can occur at several positions within the molecule, potentially leading to a variety of degradation products. The piperidine ring, even with the deactivating carbamate group, can be a target for oxidation.

Thermal Degradation

At elevated temperatures, decarboxylation of the β-keto ester functionality could be a potential degradation pathway. Thermal decomposition of the carbamate moiety is also possible at higher temperatures, potentially leading to the formation of N-methylaniline, carbon dioxide, and ethylene in analogous systems.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. The specific photolytic degradation pathways for this compound are not well-documented in the public domain, but photostability testing is a standard requirement under ICH guidelines.

A logical workflow for investigating these potential degradation pathways is outlined below.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2][3][4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature (25°C).

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

Thermal Degradation

-

Place the solid compound in a thermostatically controlled oven at 80°C.

-

Withdraw samples at various time points.

-

Prepare a 0.1 mg/mL solution in the mobile phase for analysis.

-

For degradation in solution, reflux the stock solution at 80°C and withdraw aliquots at different time points.

Photolytic Degradation

-

Expose the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9][10][11]

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare a 0.1 mg/mL solution of the solid sample in the mobile phase for analysis.

The logical flow of a forced degradation experimental protocol is depicted in the following diagram.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 210-230 nm where the carbamate and ketone chromophores absorb). |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity of the method is paramount and is demonstrated by its ability to resolve the main peak from all potential degradation products generated during forced degradation studies.

Summary of Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected stability based on its chemical structure and general principles.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Moderately stable; degradation expected with heat and time. | 4-Oxopiperidine-1-carboxylic acid, N-methoxycarbonyl-4-piperidone. |

| Basic Hydrolysis | Less stable than in acidic conditions, particularly the ester group. | Salt of 4-oxopiperidine-1-carboxylic acid. |

| Oxidation | Potentially susceptible to oxidation. | Various oxidized piperidine derivatives. |

| Thermal | Stable at recommended storage temperatures; degradation at elevated temperatures. | Decarboxylation and decomposition products. |

| Photolytic | Stability to be determined by experimental studies as per ICH Q1B. | Photodegradation products. |

Conclusion

This compound is a moderately stable compound that requires controlled storage conditions to maintain its purity. Refrigeration, protection from light and moisture, and storage under an inert atmosphere are crucial for minimizing degradation. The primary degradation pathways are likely to be hydrolysis of the ester and carbamate functionalities, especially under non-neutral pH conditions. Robust stability-indicating analytical methods, developed through forced degradation studies, are essential for monitoring the purity of this important pharmaceutical intermediate. This guide provides a framework for researchers and drug development professionals to handle, store, and assess the stability of this compound effectively.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ikev.org [ikev.org]

- 9. jordilabs.com [jordilabs.com]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Starting materials for Methyl 4-oxopiperidine-1-carboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Methyl 4-oxopiperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves the N-acylation of a 4-piperidone precursor. This document outlines the necessary starting materials, a comprehensive experimental protocol, and quantitative data to facilitate its replication in a laboratory setting.

Core Synthetic Pathway: N-Acylation

The most direct and widely applicable method for the synthesis of this compound is the N-acylation of 4-piperidone. This reaction involves the treatment of 4-piperidone or its hydrochloride salt with methyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, especially when starting with the hydrochloride salt of 4-piperidone.

Starting Materials and Reaction Conditions

The following table summarizes the key reactants, reagents, and conditions for a typical synthesis of this compound, adapted from a high-yield synthesis of its ethyl analog.

| Compound/Parameter | Role | Molar Ratio (relative to 4-piperidone HCl) | Key Specifications |

| 4-Piperidone monohydrate hydrochloride | Starting Material | 1.0 | Commercially available |

| Methyl chloroformate | Acylating Agent | ~1.1 | Reagent grade |

| Triethylamine | Base | ~2.5 | Anhydrous |

| Dichloromethane (DCM) | Solvent | - | Anhydrous |

| Temperature | Reaction Parameter | - | 0 °C to Room Temperature |

| Reaction Time | Reaction Parameter | - | ~2 hours |

| Yield | Outcome | - | Expected to be high (~98%) |

Experimental Protocol

This protocol is adapted from a demonstrated synthesis of the analogous ethyl ester and is expected to provide a high yield of the target methyl ester.

1. Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4-piperidone monohydrate hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

2. Base Addition:

-

To the cooled and stirred suspension, slowly add triethylamine (approximately 2.5 equivalents). The addition is exothermic, and the temperature should be maintained at or below 5 °C. Stir the mixture for 15-30 minutes at 0 °C. The triethylamine will neutralize the hydrochloride and liberate the free 4-piperidone in situ.

3. N-Acylation:

-

While maintaining the temperature at 0 °C, add methyl chloroformate (approximately 1.1 equivalents) dropwise to the reaction mixture over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.

4. Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to confirm the consumption of the starting material.

5. Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though the purity is often high.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 4-piperidone hydrochloride.

Caption: Synthetic pathway for this compound.

Dieckmann condensation for 4-piperidone synthesis.

An In-depth Technical Guide to the Synthesis of 4-Piperidones via Dieckmann Condensation

Introduction

The 4-piperidone scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active compounds, including analgesics like fentanyl and its derivatives.[1][2] A robust and widely employed method for synthesizing N-substituted 4-piperidones is a multi-step sequence involving a Dieckmann condensation.[2][3] This intramolecular cyclization of a diester provides an efficient route to the cyclic β-keto ester precursor of the target 4-piperidone.[4][5]

This technical guide provides a comprehensive overview of the Dieckmann condensation pathway for 4-piperidone synthesis, detailing the reaction mechanism, experimental protocols, and key process parameters for researchers, scientists, and drug development professionals.

General Reaction Pathway

The synthesis of N-substituted 4-piperidones typically proceeds through a three-stage process:

-

Michael Addition: A primary amine is reacted with two equivalents of an alkyl acrylate (e.g., methyl acrylate or ethyl acrylate) in a double Michael addition to form an N-substituted-β,β'-iminodipropionate diester.[2][6]

-

Dieckmann Condensation: The resulting diester undergoes an intramolecular base-catalyzed condensation to form a six-membered ring, yielding a cyclic β-keto ester (a 3-alkoxycarbonyl-4-piperidone derivative).[4][7] This step is the core cyclization reaction.

-

Hydrolysis and Decarboxylation: The intermediate β-keto ester is subsequently hydrolyzed and decarboxylated, typically under acidic conditions and heat, to afford the final N-substituted 4-piperidone.[2][6][8]

Mechanism of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular version of the Claisen condensation.[4][5] The mechanism involves the following key steps:

-

Enolate Formation: A strong base (e.g., sodium ethoxide, sodium hydride) removes an acidic α-proton from one of the ester groups of the diester intermediate to form an enolate ion.[9][10]

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[11][12] This results in the formation of a cyclic tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., -OCH₃, -OC₂H₅) to yield the cyclic β-keto ester.[13]

-

Deprotonation (Driving Force): The resulting β-keto ester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11).[14] The alkoxide base generated in the previous step rapidly deprotonates this position, forming a stabilized enolate. This irreversible acid-base reaction is the driving force that shifts the equilibrium towards the product.[10][13][14]

-

Protonation: An acidic workup in the final stage protonates the stabilized enolate to give the neutral cyclic β-keto ester product.[4][9]

Experimental Protocols

Detailed methodologies vary depending on the substrate, desired scale, and chosen reagents. Below are protocols derived from literature for the synthesis of N-substituted 4-piperidones.

Protocol 1: Synthesis of 1-Benzyl-4-piperidone using Sodium Metal[6]

This protocol uses metallic sodium in a high-boiling solvent for the cyclization.

-

Step 1: Dieckmann Condensation

-

Add 150 mL of anhydrous toluene and 2.8 g of metallic sodium to a 250 mL dry three-necked flask equipped with a stirrer and reflux condenser.

-

Heat the mixture to reflux and add 1 mL of anhydrous methanol to initiate the reaction.

-

Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.

-

Continue refluxing for 6 hours. During this period, the mixture may become thick; increase the stirring speed and add an additional 100 mL of anhydrous toluene in batches to maintain stirrability.

-

-

Step 2: Hydrolysis and Decarboxylation

-

After the reflux, cool the reaction mixture to room temperature.

-

Extract the mixture with 150 mL of 25% (w/w) hydrochloric acid.

-

Heat the acidic aqueous layer in an oil bath and reflux for 5 hours. Monitor the reaction's completion by testing a sample with a FeCl₃ solution (disappearance of the colored complex indicates consumption of the β-keto ester).

-

Cool the reaction mixture and, while stirring, add 35% NaOH solution to neutralize the acid until the pH is approximately 8.5.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.

-

Remove the ethyl acetate by distillation, and distill the remaining material under reduced pressure to yield 1-benzyl-4-piperidone as a light yellow oily liquid.[6]

-

Protocol 2: Optimized Synthesis of 1-(2-Phenethyl)-4-piperidone[1]

This protocol highlights optimized conditions for improved yield and purity.

-

Step 1: Dieckmann Condensation

-

Prepare a solution of the diester, N,N-bis(carbomethoxyethyl)phenethylamine, in a suitable dry solvent (e.g., xylene).

-

Use a twofold excess of a strong base, such as sodium hydroxide.

-

Rapidly add the diester solution to the base suspension at 50°C.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

-

Step 2: Work-up and Hydrolysis

-

Carefully work up the reaction. The sodium salt of the β-keto ester can be separated by filtration or by dissolution in water.

-

Control the temperature during the addition of water and mild acidification of the aqueous phase to prevent a retro-Dieckmann reaction.

-

Perform the final hydrolysis and decarboxylation by adding excess concentrated HCl and refluxing the mixture.

-

After decarboxylation, cool the mixture, neutralize, and extract the product. The product, 1-(2-phenethyl)-4-piperidone, can be isolated with high purity and yield.[1]

-

Data Presentation: Comparison of Reaction Conditions

The efficiency of the Dieckmann condensation is highly dependent on the choice of base, solvent, temperature, and reaction time. The following tables summarize quantitative data from various reported syntheses.

Table 1: Conditions for the Synthesis of N-Benzyl-4-piperidone

| Starting Materials | Base | Solvent | Temperature | Time | Yield | Reference |

| Benzylamine, Methyl Acrylate | Sodium Metal | Toluene | Reflux | 6 h | 78.4% | [6] |

| Benzylamine, Methyl Acrylate | Sodium Methoxide | Organic Solvent | 80°C | 12 h | Not specified | [15] |

| Benzylamine, Methyl Acrylate | Sodium Methoxide | Microwave (90-100 W) | 70-75°C | 20 min | Not specified | [15] |

| Benzamide, Ethyl Acrylate | Sodium Hydride | Toluene | Reflux | 1 h (base activation) | 60% (keto-ester) | [16] |

Table 2: Conditions for the Synthesis of 1-(2-Phenethyl)-4-piperidone[1]

| Base | Solvent | Temperature | Time | Yield |

| Sodium | Xylene | Room Temp | 6 h | 19% |

| Sodium | Xylene | Room Temp | 12 h | 44% |

| Sodium | Xylene | Room Temp | 24 h | 57% |

| Sodium | Xylene | Room Temp | 72 h | 20% |

| Sodium Hydroxide | Xylene | 50°C addition, then RT | 24 h | 72% |

Conclusion

The Dieckmann condensation remains a cornerstone reaction for the synthesis of 4-piperidones, offering a reliable pathway from acyclic diesters. Optimization of reaction parameters—particularly the choice of base, temperature, and reaction time—is critical for achieving high yields and purity. The protocols and data presented in this guide offer a solid foundation for researchers to develop and refine synthetic routes to valuable 4-piperidone derivatives for applications in drug discovery and development. Careful control of the reaction conditions, especially during the work-up and decarboxylation steps, is essential to prevent side reactions and maximize product isolation.[1]

References

- 1. scribd.com [scribd.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Page loading... [guidechem.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

Characterization of N-Protected 4-Piperidone Derivatives: A Technical Guide

Introduction: The 4-piperidone scaffold is a foundational structural motif in medicinal chemistry and drug development. It is a six-membered nitrogen-containing heterocycle that serves as a versatile building block for a vast array of biologically active compounds, including analgesics, antipsychotics, and anticancer agents.[1][2] Protecting the nitrogen atom is a crucial synthetic strategy that prevents its unwanted reactivity and allows for selective modifications at other positions of the ring, primarily the C4-carbonyl group.[3] This guide provides an in-depth overview of the characterization of common N-protected 4-piperidone derivatives, focusing on those with N-Boc (tert-butoxycarbonyl), N-Cbz (carboxybenzyl), and N-benzyl protecting groups.

The N-protected 4-piperidone unit is a key intermediate in the synthesis of numerous complex molecules and pharmaceuticals.[3] For instance, N-Boc-4-piperidone is a regulated precursor in the synthesis of the potent opioid analgesic fentanyl and its analogues.[4][5] The ability to perform reactions like reductive amination at the carbonyl group, followed by deprotection and subsequent functionalization of the nitrogen, makes these compounds indispensable tools for synthetic and medicinal chemists.[3]

Physicochemical and Spectroscopic Data

The accurate characterization of these derivatives is paramount for ensuring purity, confirming identity, and guiding subsequent synthetic steps. The following tables summarize key physicochemical and spectroscopic data for the most common N-protected 4-piperidone derivatives.

Table 1: Physicochemical Properties

| Compound | Protecting Group | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C @ mmHg) | Refractive Index (n20/D) |

| N-Boc-4-piperidone | Boc | C₁₀H₁₇NO₃ | 199.25 | White crystalline powder | 73-77 | 336.8 (est.) | 1.461 (est.) |

| N-Cbz-4-piperidone | Cbz | C₁₃H₁₅NO₃ | 233.26 | White to pale yellow solid or colorless oil | 38-41 | 114-140 @ 0.25 | 1.542 |

| N-Benzyl-4-piperidone | Benzyl | C₁₂H₁₅NO | 189.25 | Neat oil / Yellow liquid | N/A | 134 @ 7 | 1.541 |

Table 2: Spectroscopic Data (¹H & ¹³C NMR)

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| N-Boc-4-piperidone | ¹³C | CDCl₃ | This data was not explicitly found in the search results. |

| ¹H | CDCl₃ | ~3.71 (t, 4H), ~2.42 (t, 4H), 1.48 (s, 9H) | |

| N-Cbz-4-piperidone | ¹³C | CDCl₃ | 207.1 (C=O), 155.1 (N-C=O), 136.3 (Ar-C), 128.6, 128.2, 128.0 (Ar-CH), 67.6 (CH₂-Ph), 43.1, 41.0 (ring CH₂) |

| ¹H | CDCl₃ | 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J=5.9 Hz, 4H), 2.46 (br s, 4H) | |

| N-Benzyl-4-piperidone | ¹³C | Not Found | This data was not explicitly found in the search results. |

| ¹H | Not Found | This data was not explicitly found in the search results. |

Sources:[10][11] Note: NMR shifts can vary slightly based on solvent and instrument frequency.

Table 3: Spectroscopic Data (IR & Mass Spectrometry)

| Compound | IR (neat, cm⁻¹) | Mass Spec (MS) - Key Fragments (m/z) |

| N-Boc-4-piperidone | Not Found | Key fragments not detailed, but full spectrum is available on NIST WebBook.[12] |

| N-Cbz-4-piperidone | 2964, 1698 (C=O stretch), 1429, 1229 | 233 (M+), 91 (tropylium ion, base peak) |

| N-Benzyl-4-piperidone | Not Found | Full spectrum available on NIST WebBook.[13] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for both the synthesis and characterization of these key intermediates.

Synthesis Protocol 1: N-Boc-4-piperidone via Reductive Amination

This protocol details the first step in a common fentanyl synthesis pathway, demonstrating the reactivity of the C4-carbonyl.[4]

-

Reagents & Equipment : N-Boc-4-piperidone, aniline, acetic acid, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), 2M sodium hydroxide (NaOH), sodium sulfate, Celite, ice bath, magnetic stirrer, separatory funnel.

-

Procedure :

-

Dissolve N-Boc-4-piperidone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in 13 mL of DCM in a flask.

-

Cool the mixture in an ice bath.

-

Add STAB (3.19 g, 15.06 mmol) portion-wise to the cooled solution.

-

Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

-

Dilute the reaction mixture with 15 mL of aqueous 2M NaOH and stir vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts, dry with sodium sulfate, filter through Celite, and evaporate the solvent under reduced pressure to yield tert-Butyl 4-(phenylamino)piperidine-1-carboxylate. The product is often used in the next step without further purification.[4]

-

Synthesis Protocol 2: N-Cbz-4-piperidone from 4,4-Piperidinediol Hydrochloride

This method demonstrates the protection of the piperidone nitrogen with the Cbz group.[10]

-

Reagents & Equipment : 4,4-Piperidinediol hydrochloride, sodium carbonate (Na₂CO₃), benzyl chloroformate (Cbz-Cl), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄), magnetic stirrer, rotary evaporator.

-

Procedure :

-

To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF-H₂O (160 mL), add Na₂CO₃ (9.6 g, 91 mmol) and Cbz-Cl (11 mL, 78 mmol).

-

Stir the mixture at room temperature for 9 hours.

-

Dilute the mixture with EtOAc and an aqueous 5% (w/v) Na₂CO₃ solution.

-

Separate the aqueous layer and extract it with EtOAc.

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography (EtOAc/hexane = 1/3 to 1/2) to afford N-Cbz-4-piperidone as a colorless oil.[10]

-

Characterization Protocol: General Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Prepare samples by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 300-500 MHz).

-

Process the data to assign chemical shifts (ppm), coupling constants (Hz), and integration values. 2D techniques like COSY can aid in structure elucidation.

-

-

Mass Spectrometry (MS) :

-

For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent like DCM or EtOAc.

-

Inject into a GC-MS system equipped with a suitable column (e.g., HP1-MS).

-

Use a standard electron ionization (EI) source at 70 eV.

-

Analyze the resulting mass spectrum for the molecular ion (M+) peak and characteristic fragmentation patterns.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy :

-

For liquids or oils, a small drop can be analyzed directly as a neat film between two salt plates (e.g., NaCl).

-

For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum and identify characteristic absorption bands, such as the strong carbonyl (C=O) stretch (~1700 cm⁻¹) and the amide/carbamate carbonyl stretch (~1690-1720 cm⁻¹).[10]

-

Visualizations: Workflows and Relationships

General Characterization Workflow

Caption: General workflow for synthesis and characterization.

Synthetic Versatility of the 4-Piperidone Core

Caption: Versatility of the N-Protected 4-Piperidone core.

Fentanyl Synthesis Workflow Example

Caption: Example workflow for Fentanyl synthesis.

References

- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. caymanchem.com [caymanchem.com]

- 6. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 11. N-(tert-Butoxycarbonyl)-4-piperidone(79099-07-3) 1H NMR [m.chemicalbook.com]

- 12. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 13. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

Technical Guide: Physical Properties of Methyl 4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxopiperidine-1-carboxylate, also known as N-methoxycarbonyl-4-piperidone, is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents. Its piperidine core and reactive ketone functionality make it a versatile intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that there is some ambiguity in commercially available data, with the CAS number 29976-54-3 sometimes being incorrectly attributed to the methyl ester, while it authoritatively belongs to the ethyl ester analogue, Ethyl 4-oxopiperidine-1-carboxylate. The data presented here is a consolidation of available information, with distinctions made where possible.

| Property | Value | Source / Notes |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | [1][2] |

| Appearance | Pale-yellow to yellow-brown liquid | [1] |

| Boiling Point | 257.6°C at 760 mmHg | Predicted value from some suppliers, may be associated with the incorrect CAS number. |

| Density | 1.194 g/cm³ | Predicted value from some suppliers, may be associated with the incorrect CAS number. |

| Refractive Index | 1.484 | Predicted value from some suppliers, may be associated with the incorrect CAS number. |

| Solubility | Slightly soluble in water. | Inferred from the ethyl ester analogue. |

| Storage Temperature | Refrigerator | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of piperidine derivatives are crucial for their application in research and development. Below are generalized protocols adapted from the synthesis of similar compounds, such as Ethyl 4-oxopiperidine-1-carboxylate.

Synthesis of this compound

This procedure is adapted from the synthesis of the analogous ethyl ester.

Materials:

-

4-Piperidone hydrochloride

-

Methyl chloroformate

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

A solution of 4-piperidone hydrochloride (1 equivalent) in dichloromethane is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

Triethylamine (2.5 equivalents) is added to the solution, followed by the dropwise addition of methyl chloroformate (1.1 equivalents).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR would be expected to show signals for the methyl ester protons, as well as the protons on the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the ketone carbonyl group (around 1720 cm⁻¹) and the carbamate carbonyl group (around 1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for N-alkoxycarbonyl-4-piperidones.

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship of Key Moieties

The structure of this compound contains several key functional groups that dictate its reactivity and utility as a synthetic intermediate.

Caption: The relationship between the core piperidine ring and its key functional groups.

This technical guide provides a foundational understanding of the physical properties and synthetic considerations for this compound. Researchers and scientists are encouraged to consult peer-reviewed literature for more specific and detailed experimental data as it becomes available.

References

In-Depth Technical Guide: Methyl 4-oxopiperidine-1-carboxylate

CAS Number: 29976-54-3

A core intermediate for research and development in neuroscience and synthetic chemistry.

This technical guide provides a comprehensive overview of Methyl 4-oxopiperidine-1-carboxylate, a key building block in the synthesis of complex molecules for pharmaceutical and research applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Physical Properties

This compound is a piperidine derivative characterized by a methyl carbamate group at the 1-position and a ketone at the 4-position. Its unique structural features make it a valuable intermediate in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 29976-54-3 | [1][2] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| IUPAC Name | methyl 4-oxo-1-piperidinecarboxylate | |

| Appearance | Pale-yellow to Yellow-brown Liquid | [2] |

| Boiling Point | 257.6 °C at 760 mmHg | [3] |

| Density | 1.194 g/cm³ | [3] |

| Flash Point | 109.6 °C | [3] |

| Storage Temperature | Refrigerator (2-8 °C) | [2] |

Spectral Data

While specific spectral data from open literature is limited, typical spectral characteristics can be inferred from its structure. Researchers should verify the identity of their material using standard analytical techniques.

Table 2: Expected Spectral Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl ester protons, and the four sets of methylene protons on the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the methyl carbon of the ester, and the four distinct methylene carbons of the piperidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the ketone C=O stretch and the carbamate C=O stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

This compound can be synthesized through the N-acylation of 4-piperidone. A general experimental protocol is outlined below.

Synthesis of this compound from 4-Piperidone

This synthesis involves the reaction of 4-piperidone (or its hydrochloride salt) with methyl chloroformate in the presence of a base.

Workflow Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-piperidone hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Basification: Cool the mixture in an ice bath and add a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

-

Acylation: Slowly add methyl chloroformate to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Discovery

This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its ketone functionality allows for a variety of chemical transformations, including reductive amination, while the methyl carbamate serves as a protecting group for the piperidine nitrogen.

Role as a Precursor in the Synthesis of M4 Muscarinic Receptor Agonists

A notable application of this compound is in the synthesis of selective agonists for the M4 muscarinic acetylcholine receptor (M4R). The M4R is a G protein-coupled receptor (GPCR) primarily expressed in the brain and is a promising therapeutic target for neurological and psychiatric disorders.[4]

Signaling Pathway Diagram: M4 Muscarinic Acetylcholine Receptor

Caption: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.

Experimental Protocol: Reductive Amination for Agonist Synthesis

The following is a generalized protocol for a reductive amination reaction using this compound as a starting material, based on the synthesis of "compound-110" as described in the literature.[4]

-

Reactant Preparation: Dissolve this compound (1.0 equivalent) and a primary or secondary amine (1.0 equivalent) in a suitable solvent such as methanol.

-

Reductive Agent Addition: Add a reducing agent, for example, sodium cyanoborohydride (NaBH(CN)H₃) (2.0 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up and Purification: Remove the solvent under reduced pressure. The resulting residue can then be purified using flash chromatography to isolate the desired N-substituted piperidine product.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Statement(s) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P313: Get medical advice/attention. P337: If eye irritation persists: Get medical advice/attention. |

This information is based on available safety data sheets and should be supplemented with a thorough review of the specific SDS for the product being used.

This technical guide provides a summary of the available information on this compound. For further details, researchers are encouraged to consult the cited literature and relevant safety data sheets.

References

An In-depth Technical Guide on the Safety and Handling of Piperidone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of bioactive molecules with a wide array of therapeutic applications. From analgesics to anticancer agents, the versatility of the piperidone ring has made it a focal point in drug discovery and development. However, the biological activity of these compounds is intrinsically linked to their chemical reactivity and potential toxicity. A thorough understanding of the safety and handling of piperidone derivatives is therefore paramount for researchers in both academic and industrial settings.